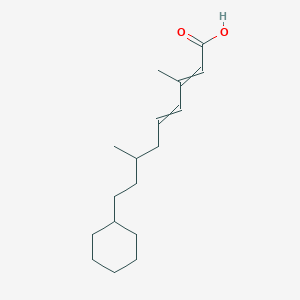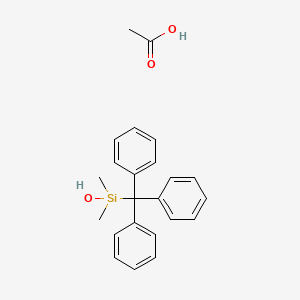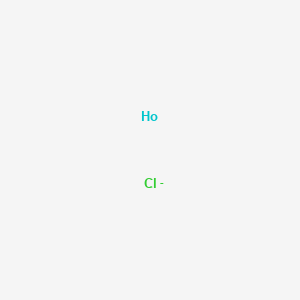
9,10-DI-Tert-butylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-DI-Tert-butylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of tert-butyl groups at the 9 and 10 positions of the anthracene core. The presence of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride attacks the anthracene molecule at the 9 and 10 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-DI-Tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
9,10-DI-Tert-butylanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bulky substituents on the photophysical properties of anthracene derivatives.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Mécanisme D'action
The mechanism by which 9,10-DI-Tert-butylanthracene exerts its effects is primarily related to its electronic structure. The tert-butyl groups at the 9 and 10 positions influence the distribution of electron density in the anthracene core, affecting its reactivity and interaction with other molecules. This can lead to changes in fluorescence, photostability, and other photophysical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: Features methyl groups at the 9 and 10 positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9 and 10 positions.
Uniqueness
9,10-DI-Tert-butylanthracene is unique due to the steric hindrance provided by the bulky tert-butyl groups. This steric effect can lead to distinct photophysical properties, such as altered fluorescence and increased photostability, making it particularly useful in applications requiring stable and efficient light-emitting materials.
Propriétés
Numéro CAS |
65482-04-4 |
|---|---|
Formule moléculaire |
C22H26 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
9,10-ditert-butylanthracene |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |
Clé InChI |
FXIDPYQSDRYPMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



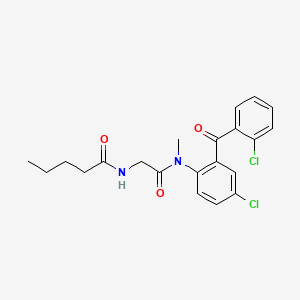

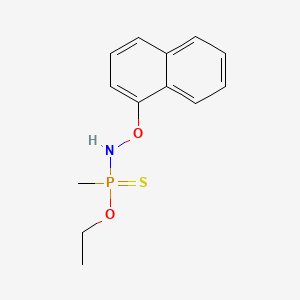
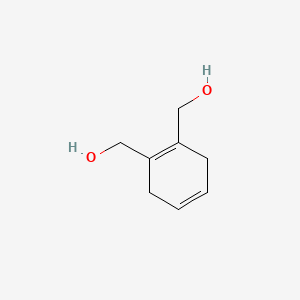

![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)


![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
